![molecular formula C21H13BrN2O3 B2823478 N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide CAS No. 419539-59-6](/img/structure/B2823478.png)
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, commonly known as BPIQ, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of isoindolinone derivatives and has been shown to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Antiproliferative Agents and Anticancer Research
Research involving similar benzamide derivatives has identified compounds with potential antiproliferative and anticancer activities. For instance, the study of arylcinnamide hybrid derivatives, combining arylcinnamide skeletons with an α-bromoacryloyl moiety, showed significant antiproliferative activity against a panel of human cancer cell lines. These derivatives were also active on multidrug-resistant cell lines over-expressing P-glycoprotein. This suggests that compounds with similar structural features could be explored for their potential anticancer properties (Romagnoli et al., 2014).
Synthesis and Structural Characterization
The synthesis and characterization of compounds bearing bromophenyl and benzamide functional groups have been extensively studied. These studies provide insights into the chemical synthesis routes, spectroscopic characterization, and crystal structure determination. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes with 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives offer a foundation for understanding the coordination chemistry and molecular structures of similar compounds (Binzet et al., 2009).
Antimicrobial and Antibiofilm Activities
Studies on thiourea derivatives, which share structural similarities with the target compound, have shown that these compounds exhibit significant antimicrobial and antibiofilm activities against various bacterial strains. The presence of halogenated phenyl substituents, such as bromophenyl, was found to enhance these activities, suggesting that N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide could potentially possess similar bioactivities (Limban et al., 2011).
Molecular Docking and Drug Design
The use of molecular docking techniques in the study of compounds with benzamide structures has provided insights into their potential interactions with biological targets. For example, the synthesis, molecular docking, and evaluation of phthalimide derivatives bearing amino acid conjugated anilines, including N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, revealed significant antiepileptic activity and interactions with the GABAA receptor (Asadollahi et al., 2019). This approach could be applicable to exploring the therapeutic potential of N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide in various biological contexts.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKYDWNSFDZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.